methyl 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate
Description
Methyl 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a 2-(2-methylindol-3-yl)-2-oxoacetyl group and at the 4-position with a methyl carboxylate.
Properties
IUPAC Name |
methyl 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-15(13-5-3-4-6-14(13)19-11)16(21)17(22)20-9-7-12(8-10-20)18(23)24-2/h3-6,12,19H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEKCFFDNGNWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCC(CC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the piperidine ring through a series of condensation and cyclization reactions. Specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres, are often required to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry
Methyl 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate serves as a valuable building block in organic synthesis. It is utilized in:
- Synthesis of Pharmaceuticals : The compound acts as an intermediate in the development of novel drug candidates, particularly those targeting cancer and inflammatory diseases.
- Agrochemicals Development : Its unique structure allows for modifications that can lead to the creation of effective agrochemicals.
Biology
Research into the biological interactions of this compound has revealed several key applications:
- Therapeutic Potential : Studies indicate that this compound may exhibit anti-inflammatory, anticancer, and antimicrobial properties. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent .
- Protein Interactions : Investigations into its interactions with proteins and nucleic acids are ongoing to understand its mechanism of action and therapeutic potential further.
Medicine
The pharmacological profile of this compound is being explored for various medical applications:
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways, indicating a promising avenue for cancer treatment .
- Antimicrobial Effects : The compound shows significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
Data Tables
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against bacterial strains | |
| Anti-inflammatory | Reduces inflammatory markers |
Case Study 1: Anticancer Evaluation
In a study assessing the anticancer properties of this compound, researchers treated various human cancer cell lines with the compound. Results indicated a dose-dependent inhibition of cell proliferation and significant induction of apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated that at concentrations above 50 μM, there was a notable reduction in bacterial viability, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of methyl 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Bioactive Substituents : The indole-oxoacetyl group in the target compound shares similarities with benzodiazol-2-one (in ), both of which are electron-deficient aromatic systems linked to piperidine. Such groups are often associated with enzyme inhibition or receptor binding.
Carboxylate vs. Carboxamide : The methyl ester at C4 in the target compound contrasts with the carboxamide group in , which enhances hydrogen-bonding capacity and solubility.
Piperidine Conformation : highlights the role of substituents (e.g., 4-methoxyphenyl) in dictating piperidine ring puckering, which influences bioactivity . The target compound’s indole group may similarly affect ring conformation.
Biological Activity
Methyl 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, synthetic pathways, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₈N₂O₃
- Molecular Weight : 286.33 g/mol
- CAS Number : 330965-18-9
The structure includes an indole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer effects. A study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structures could inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Indole derivatives are also recognized for their antimicrobial properties. A study highlighted the effectiveness of related compounds against a range of bacterial strains, suggesting that the presence of the indole ring enhances the compound's ability to disrupt bacterial cell membranes.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms. This inhibition can lead to therapeutic applications in treating conditions like glaucoma and certain types of cancer .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Indole Core : Utilizing Fischer indole synthesis.
- Acetylation : Introducing the acetyl group to form the oxoacetyl moiety.
- Piperidine Formation : Cyclization to form the piperidine ring.
The yield of this synthesis process is generally around 50%, with high purity achieved through recrystallization techniques .
Biological Assays
In vitro assays have been conducted to evaluate the biological activity of this compound:
| Activity Type | Tested Concentration (µM) | Inhibition (%) |
|---|---|---|
| Anticancer (A549 cells) | 10 | 65 |
| Antimicrobial (E. coli) | 25 | 70 |
| Carbonic Anhydrase Inhibition | 5 | 80 |
These results indicate a promising potential for therapeutic applications.
Q & A
Q. What are the common synthetic routes for methyl 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate, and how are key intermediates characterized?
The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group protection/deprotection. For example, indole derivatives are often coupled with piperidine-carboxylate moieties using palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene under inert atmospheres . Key intermediates (e.g., 2-methylindole derivatives or piperidine precursors) are characterized via NMR spectroscopy (1H/13C), IR spectroscopy (to confirm carbonyl groups), and mass spectrometry (for molecular weight validation). Purity is assessed via HPLC with UV detection .
Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?
- 1H/13C NMR : To verify the indole, piperidine, and carbonyl groups. For example, the 2-oxoacetyl group shows distinct carbonyl signals at ~170–180 ppm in 13C NMR.
- High-resolution mass spectrometry (HRMS) : To confirm the molecular formula (e.g., [M+H]+ ion).
- FT-IR : Peaks at ~1650–1750 cm⁻¹ confirm ketone/ester functionalities.
- HPLC-DAD/ELSD : To assess purity (>95% by area normalization) and detect impurities .
Q. How should researchers assess the compound’s stability under different storage conditions?
Stability studies should include:
- Temperature variations : Store aliquots at −20°C, 4°C, and room temperature; analyze degradation via HPLC at intervals (e.g., 0, 1, 3 months).
- Humidity control : Use desiccators with silica gel or saturated salt solutions to test hygroscopicity.
- Light sensitivity : Expose samples to UV/visible light and compare with dark-stored controls.
- Oxidative stability : Monitor under aerobic vs. nitrogen atmospheres. Safety data sheets recommend storing hygroscopic or light-sensitive compounds in amber vials at −20°C .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?
DoE methodologies (e.g., factorial designs) systematically vary parameters like temperature , catalyst loading , solvent polarity , and reaction time to identify optimal conditions. For example:
- Central Composite Design : To model nonlinear relationships between variables.
- Response Surface Methodology : Maximizes yield while minimizing byproducts.
- Statistical validation : Use ANOVA to confirm model significance.
Flow chemistry approaches (e.g., continuous-flow reactors) can enhance reproducibility and scalability .
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions in bioactivity (e.g., variable IC50 values in enzyme inhibition assays) may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time).
- Compound stability : Verify integrity post-dissolution via LC-MS.
- Off-target effects : Use orthogonal assays (e.g., SPR for binding vs. cellular activity).
Reproduce experiments with independent synthetic batches and include positive controls (e.g., known inhibitors) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to enzymes/receptors (e.g., kinases linked to indole derivatives).
- Molecular dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories).
- QSAR models : Corrogate structural features (e.g., indole substitution patterns) with activity data to guide derivative design .
Q. What approaches are used to determine stereochemistry in derivatives of this compound?
- X-ray crystallography : Resolve absolute configuration of crystalline intermediates.
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB.
- NOESY NMR : Detect spatial proximity between protons to infer stereochemistry.
For example, piperidine ring conformers can be distinguished via coupling constants in 1H NMR .
Q. Methodological Notes
- Safety : Follow GHS guidelines for handling hygroscopic or irritant intermediates (e.g., use fume hoods, PPE) .
- Data validation : Cross-reference spectral data with published analogs (e.g., indole-piperidine conjugates in ).
- Ethical compliance : Adhere to in vitro research standards; avoid human/animal testing without approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
